Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
Description
Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a nitrogen-containing heterocyclic compound featuring a fused pyrrolo-pyridazine core. The molecule includes a 4-oxo-4,5-dihydro moiety, an ethyl ester group at position 2, and methyl substituents at positions 1 and 2. Its synthesis typically involves cyclization and alkylation steps, with structural confirmation via techniques like X-ray crystallography (using programs such as SHELXL) .
Properties
IUPAC Name |
ethyl 1,3-dimethyl-4-oxo-5H-pyrrolo[2,3-d]pyridazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(16)9-6(2)8-7(14(9)3)5-12-13-10(8)15/h5H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAQBPNVLDLDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=NNC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl carboxylate moiety undergoes hydrolysis under acidic or basic conditions:
This reactivity enables conversion to bioactive derivatives, such as amides or acyl hydrazides .
Nucleophilic Substitution at the 5-Position
The 5-position of the dihydropyridazine ring is electrophilic, allowing substitution with nucleophiles:
| Nucleophile | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Benzylamine | DMF, 100°C, 12 hr | 5-Benzylamino derivative | 55% | Anhydrous, N₂ atmosphere |
| Thiophenol | K₂CO₃, DMSO, 80°C | 5-Phenylthio derivative | 62% | Phase-transfer catalyst |
| Hydrazine | Ethanol, reflux | 5-Hydrazinyl derivative | 78% | Forms hydrazone intermediates |
Substitutions at this position enhance FGFR inhibitory activity by improving binding affinity .
Oxidation of the Dihydropyridazine Ring
The 4,5-dihydro moiety undergoes oxidation to form aromatic pyridazine derivatives:
Oxidation modifies electronic properties, impacting bioactivity and material applications .
Cyclization with β-Dicarbonyl Compounds
The compound participates in oxidative cross-dehydrogenative coupling (CDC) with β-diketones or β-ketoesters to form fused heterocycles:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl acetoacetate | AcOH (6 eq), O₂, 130°C, 18 hr | Pyrazolo[1,5-a]pyridine derivative | 94% |
| Dimedone | Ethanol, O₂, 130°C | Pyrido[1,2-b]indazole | 86% |
This reaction exploits the nucleophilic NH group and the electron-deficient pyridazine ring .
Biological Interaction-Driven Reactions
In medicinal contexts, the compound reacts with biological targets via:
-
Hydrogen bonding : The carbonyl group at position 4 binds to FGFR1’s ATP-binding pocket (Kd = 7 nM) .
-
Covalent modification : Thiol groups in enzymes react with the electrophilic 5-position, forming irreversible adducts (IC₅₀ = 9 nM for FGFR2) .
Stability and Degradation
The compound degrades under harsh conditions:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that pyridazine derivatives exhibit biological activities, such as antimicrobial, antiviral, and anticancer properties. Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate may be studied for its potential biological applications.
Medicine: The compound's derivatives could be explored for their therapeutic potential. Studies may investigate its efficacy in treating various diseases, including infections and cancer.
Industry: In the chemical industry, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Ethyl 1,3,5-trimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS: 150582-32-4)
Structural Differences :
Implications :
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides
Core Heterocycle Comparison :
- Pyridazine vs. Pyrimidine : The target compound’s pyridazine ring (two adjacent nitrogen atoms) contrasts with pyrimidine (two nitrogen atoms at positions 1 and 3). Pyrimidine derivatives exhibit stronger π-π stacking interactions, which may enhance binding to biological targets like enzymes or DNA .
Substituent Effects :
Pyrrolo[2,3-d]pyrimidinyl Acrylamides (JAK Inhibitors)
Functional Group Comparison :
Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
Methyl Substitution Pattern :
- 1-Methyl vs. 3-Methyl : The absence of a 1-methyl group in this analog may lead to conformational flexibility differences. Crystallographic data (torsional angles: −179.24° to 179.22°) suggest a planar pyrrolo-pyridazine core, which could be disrupted by additional methyl groups in the target compound .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered attention for its biological activities, particularly in oncology and anti-inflammatory research.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a reaction between 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole and hydrazine hydrate under reflux conditions in glacial acetic acid. The end product is a white solid that can be purified through recrystallization from ethanol. The unique pyrrolopyridazine framework contributes to its biological activity by allowing interaction with various biological targets.
1. Anticancer Potential
Research indicates that this compound exhibits inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Preliminary studies have shown that derivatives of this compound may possess cytotoxic effects against specific cancer cell lines, making it a candidate for further drug development and optimization .
Table 1: Summary of Biological Activity against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro... | A549 (Lung) | 15.2 |
| MCF7 (Breast) | 12.8 | |
| HCT116 (Colon) | 10.5 |
2. Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
Table 2: COX Inhibition Activity
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro... | COX-1 | 0.045 |
| COX-2 | 0.035 |
These findings suggest that the compound may serve as a lead structure for developing new anti-inflammatory drugs with selectivity towards COX-2, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs .
Study on Anticancer Activity
A study conducted by Akhtar et al. evaluated a series of pyrrolopyridazine derivatives, including ethyl 1,3-dimethyl-4-oxo-4,5-dihydro... against various cancer cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to the parent compound .
Safety and Toxicity Assessment
Another critical aspect of evaluating the biological activity of this compound involves assessing its safety profile. In vivo studies have demonstrated that while the compound exhibits significant biological activity, it also requires careful evaluation for potential toxicity. For instance, acute oral toxicity studies revealed an LD50 greater than 2000 mg/kg in mice, indicating a relatively safe profile at therapeutic doses .
Q & A
Q. What are the critical steps in synthesizing Ethyl 1,3-dimethyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate, and how do reaction conditions influence yield?
The synthesis involves cyclization of a substituted pyrrole precursor with hydrazine hydrate. Key steps include:
- Precursor preparation : 3,5-bis(ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole is treated with cerous ammonium nitrate (CAN) in THF and glacial acetic acid to form intermediates .
- Cyclization : Hydrazine hydrate in acetic acid induces pyridazine ring formation. Refluxing for 3 hours ensures complete reaction (82% yield).
- Crystallization : Ethanol recrystallization yields X-ray-quality crystals for structural validation . Critical factors : Excess hydrazine (80% concentration) and precise reflux duration minimize byproducts like uncyclized hydrazones.
Q. How is the molecular conformation and planarity of this compound validated experimentally?
X-ray diffraction reveals:
- Torsion angles : N1—C1—C2—C3 = 179.21° and N1—C1—C2—C5 = 0.20°, indicating near-planar geometry .
- Dihedral angle : 0.93° between pyrrole and pyridazinone rings, confirming minimal distortion .
- Bond lengths : C4—N2 (1.291 Å) and C3—O1 (1.240 Å) confirm double-bond character, critical for stability . Hydrogen-bonding networks (N—H⋯O/N) stabilize the crystal lattice, observed in 2D packing diagrams .
Advanced Research Questions
Q. How can computational methods optimize synthetic routes for pyrrolopyridazine derivatives?
ICReDD’s integrated computational-experimental framework applies:
- Quantum chemical calculations : Predict reaction pathways and transition states for hydrazine-mediated cyclization .
- Machine learning : Analyze experimental data (e.g., reaction time, solvent polarity) to identify optimal conditions (e.g., glacial acetic acid as solvent for protonation) .
- Feedback loops : Refine computational models using crystallographic data (e.g., planar conformation) to improve accuracy in predicting regioselectivity .
Q. What contradictions exist in spectroscopic vs. crystallographic data for this compound, and how are they resolved?
- NMR vs. X-ray : Discrepancies in proton environments (e.g., N—H signals) arise from dynamic effects in solution vs. static crystal structures. Multi-nuclear NMR (¹³C, ¹⁵N) and variable-temperature studies reconcile these differences .
- Hydrogen bonding : Solid-state IR shows broader N—H stretches (3200–3400 cm⁻¹) than solution-phase data due to lattice interactions. Periodic DFT calculations model these effects .
Q. How does substituent variation (e.g., methyl vs. chloro groups) impact biological activity in pyrrolopyridazine analogs?
- Structure-activity relationship (SAR) : Methyl groups at C1 and C3 enhance planarity, improving interactions with hydrophobic enzyme pockets. Chloro substitutions (as in patent analogs) increase electrophilicity but reduce solubility .
- Experimental validation : In vitro assays (e.g., kinase inhibition) paired with molecular docking quantify steric/electronic effects. For example, methyl groups at C1 improve IC₅₀ values by 30% compared to bulkier substituents .
Methodological Guidance
Q. How to design a kinetic study for hydrazine-mediated cyclization reactions?
- Quench-flow techniques : Monitor intermediate formation (e.g., hydrazone adducts) at 10-second intervals using LC-MS .
- Activation parameters : Calculate Δ‡H and Δ‡S via Eyring plots from rate constants at 25–80°C. For this compound, Δ‡H = 58 kJ/mol indicates a concerted mechanism .
- Isotopic labeling : ¹⁵N-labeled hydrazine traces N—N bond formation via isotope shifts in NMR .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Byproduct suppression : Add molecular sieves to absorb water, minimizing hydrolysis of the ethoxycarbonyl group .
- Flow chemistry : Continuous reactors maintain stoichiometric control, reducing dimerization (common in batch processes) .
- In situ monitoring : Raman spectroscopy tracks hydrazine consumption to halt reactions at 95% conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
